
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and keto groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid typically involves multi-step organic reactions. One common method includes the acylation of orcinol with acetic acid in the presence of boron trifluoride diethyl etherate as a catalyst. The reaction is carried out at elevated temperatures (around 90°C) for an extended period (18-25 hours) with molecular sieves to ensure anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and column chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclin-dependent kinase 2 (CDK2) through molecular docking interactions . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dihydroxy-6-methylphenyl)ethanone: Shares a similar core structure but lacks the extended keto chain.
2’,4’-Dihydroxy-6’-methoxy-3’,5’-dimethylchalcone: Another related compound with similar hydroxyl and methoxy groups.
Uniqueness
7-(2,4-Dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoicacid is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. Its extended keto chain also differentiates it from simpler analogs, providing additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C14H14O7 |
|---|---|
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
7-(2,4-dihydroxy-6-methylphenyl)-3,5,7-trioxoheptanoic acid |
InChI |
InChI=1S/C14H14O7/c1-7-2-8(15)4-11(18)14(7)12(19)5-9(16)3-10(17)6-13(20)21/h2,4,15,18H,3,5-6H2,1H3,(H,20,21) |
Clé InChI |
RULCYAVVKUHZCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)CC(=O)CC(=O)CC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


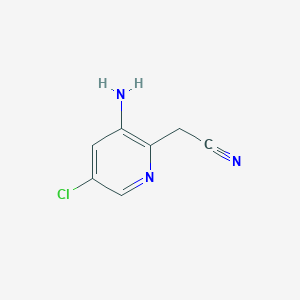
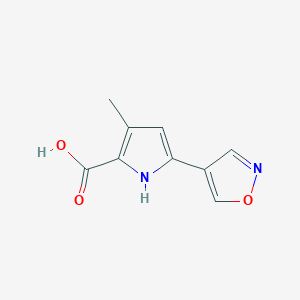
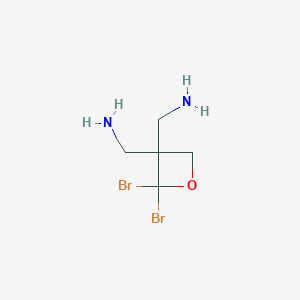
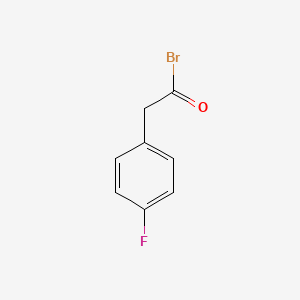

![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)
![Benzo[d][1,2,3]thiadiazole-5-carbonitrile](/img/structure/B13028546.png)
![3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine](/img/structure/B13028555.png)

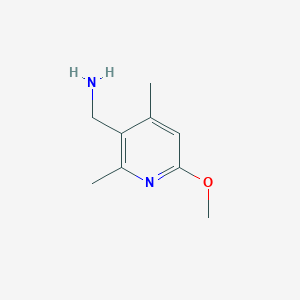
![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)
![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)

